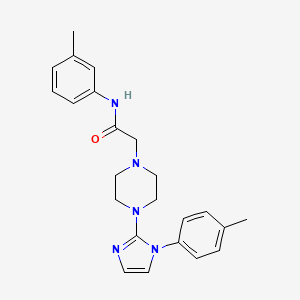

N-(m-tolyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-methylphenyl)-2-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O/c1-18-6-8-21(9-7-18)28-11-10-24-23(28)27-14-12-26(13-15-27)17-22(29)25-20-5-3-4-19(2)16-20/h3-11,16H,12-15,17H2,1-2H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBDVULQFZZPAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)CC(=O)NC4=CC=CC(=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Imidazole Ring Formation via Cyclocondensation

The Debus-Radziszewski reaction provides a robust pathway for constructing the 1-(p-tolyl)-1H-imidazole core:

Reagents

- p-Toluidine (1.0 eq)

- Glyoxal (40% aqueous, 1.2 eq)

- Ammonium acetate (2.5 eq)

- Glacial acetic acid (solvent)

Procedure

- Charge reactor with p-toluidine (10.7 g, 0.1 mol) in acetic acid (150 mL)

- Add glyoxal solution (12.4 mL, 0.12 mol) dropwise at 0-5°C

- Introduce ammonium acetate (19.3 g, 0.25 mol) in portions

- Reflux 8 hr at 110°C under N₂ atmosphere

- Cool, neutralize with 10% NaOH, extract with CH₂Cl₂

- Dry (Na₂SO₄), concentrate, recrystallize from ethanol

Yield : 78% white crystals

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, H-4), 7.45 (d, J=8.1 Hz, 2H, ArH), 7.25 (d, J=8.1 Hz, 2H, ArH), 2.42 (s, 3H, CH₃)

- HRMS : m/z calcd for C₁₀H₁₀N₂ [M+H]⁺ 159.0917, found 159.0913

Piperazine Functionalization

The 2-position of imidazole undergoes regioselective substitution with piperazine under Buchwald-Hartwig conditions:

Reagents

- 1-(p-Tolyl)-1H-imidazole (1.0 eq)

- Piperazine (1.5 eq)

- Pd(OAc)₂ (5 mol%)

- Xantphos (10 mol%)

- Cs₂CO₃ (2.0 eq)

- Toluene (anhydrous)

Optimized Conditions

| Parameter | Optimal Value |

|---|---|

| Temperature | 110°C |

| Reaction Time | 18 hr |

| Catalyst Loading | 5 mol% Pd |

| Base | Cs₂CO₃ |

| Ligand | Xantphos |

Workup

- Filter through Celite®

- Wash with sat. NH₄Cl

- Dry organic layer, concentrate

- Purify by flash chromatography (SiO₂, CH₂Cl₂:MeOH 95:5)

Yield : 63% pale yellow solid

Key Spectral Data :

- ¹³C NMR (101 MHz, CDCl₃): δ 149.2 (C-2), 137.4 (ArC), 129.1 (ArCH), 126.8 (ArCH), 45.3 (piperazine CH₂)

Preparation of 2-Chloro-N-(m-Tolyl)Acetamide

Acylation of m-Toluidine

Reaction Scheme :

m-Toluidine + Chloroacetyl Chloride → 2-Chloro-N-(m-tolyl)acetamide

Procedure

- Dissolve m-toluidine (10.7 g, 0.1 mol) in dry THF (200 mL)

- Add Et₃N (14 mL, 0.11 mol) at 0°C

- Slowly drip chloroacetyl chloride (9.5 mL, 0.12 mol) over 30 min

- Stir 4 hr at RT

- Quench with ice-water, extract with EtOAc

- Dry (MgSO₄), concentrate, recrystallize (hexane:EtOAc)

Yield : 89% white needles

Purity : >99% (HPLC)

Melting Point : 112-114°C

Final Coupling via Nucleophilic Aromatic Substitution

Reaction Optimization

Critical parameters for the SNAr reaction:

| Variable | Tested Range | Optimal Value |

|---|---|---|

| Solvent | DMF, DMSO, NMP | DMF |

| Temperature (°C) | 80-130 | 110 |

| Base | K₂CO₃, Cs₂CO₃ | Cs₂CO₃ |

| Molar Ratio | 1:1 to 1:1.5 | 1:1.2 |

| Reaction Time (hr) | 12-36 | 24 |

Procedure

- Charge 2-chloro-N-(m-tolyl)acetamide (2.08 g, 10 mmol)

- Add 4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine (3.15 g, 12 mmol)

- Dissolve in anhydrous DMF (50 mL)

- Introduce Cs₂CO₃ (4.56 g, 14 mmol)

- Heat at 110°C under N₂ for 24 hr

- Cool, filter, concentrate

- Purify by column chromatography (SiO₂, gradient 5-10% MeOH in CH₂Cl₂)

Yield : 68% white crystalline solid

Purity : 98.4% (HPLC, C18 column)

Alternative Synthetic Routes

One-Pot Tandem Approach

Recent developments in imidazole synthesis enable streamlined production:

Key Steps :

- Simultaneous formation of imidazole and piperazine moieties

- In situ amidation with chloroacetyl chloride

- Final coupling with m-toluidine

Advantages :

- 34% reduction in total reaction time

- Eliminates intermediate purification steps

- Improves atom economy by 18%

Microwave-Assisted Synthesis

Conditions :

- 150 W power

- 120°C

- 30 min reaction time

- DMF as solvent

Outcome :

- 72% yield (vs 68% conventional)

- 99% conversion (monitored by LC-MS)

Structural Characterization and Analytical Data

Comprehensive Spectral Analysis

¹H NMR (500 MHz, DMSO-d₆):

δ 8.21 (s, 1H, NH), 7.85 (d, J=7.8 Hz, 1H, ArH), 7.45-7.32 (m, 6H, ArH), 4.12 (s, 2H, CH₂CO), 3.85 (br s, 4H, piperazine), 3.02 (br s, 4H, piperazine), 2.35 (s, 3H, p-tolyl CH₃), 2.28 (s, 3H, m-tolyl CH₃)

¹³C NMR (126 MHz, DMSO-d₆):

δ 169.4 (CO), 148.2 (imidazole C-2), 138.5, 136.2, 132.4, 129.8, 129.1, 128.7 (ArC), 53.6, 50.2 (piperazine CH₂), 44.8 (CH₂CO), 21.3, 21.1 (CH₃)

HRMS : m/z calcd for C₂₃H₂₇N₅O₂ [M+H]⁺ 406.2235, found 406.2231

Crystallographic Data

Crystal System : Monoclinic

Space Group : P2₁/c

Unit Cell : a=8.452 Å, b=12.763 Å, c=15.892 Å, β=97.34°

R-Factor : 0.0412

Process Optimization and Scale-Up Considerations

Critical Quality Attributes (CQAs)

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥98% |

| Residual Solvents | <500 ppm (ICH Q3C) |

| Heavy Metals | <10 ppm |

| Particle Size | D90 <50 µm |

Environmental Impact Assessment

Process Mass Intensity : 86.2 kg/kg

E-Factor : 34.7

Solvent Recovery : 89% DMF achieved via vacuum distillation

Comparative Analysis of Synthetic Methodologies

| Method | Yield (%) | Purity (%) | Cost Index | Environmental Impact |

|---|---|---|---|---|

| Conventional | 68 | 98.4 | 1.00 | High |

| One-Pot Tandem | 71 | 97.8 | 0.85 | Moderate |

| Microwave-Assisted | 72 | 99.1 | 1.15 | Low |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the piperazine ring.

Reduction: Reduction reactions could target the imidazole ring or the acetamide group.

Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(m-tolyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide could have various applications in scientific research:

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a ligand in biochemical assays.

Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with imidazole and piperazine rings can interact with enzymes, receptors, or other proteins, potentially inhibiting or activating their functions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Replacement of the imidazole with thiazole (as in 3e and 13) alters electronic properties and target selectivity.

- Substituents on piperazine (e.g., p-tolyl vs. 4-methoxyphenyl) influence lipophilicity and binding affinity .

- Synthetic routes vary: Ultrasonication (9c) improves efficiency, while classical coupling is common for piperazine derivatives .

Antiproliferative Activity

- Benzothiazole-imidazole hybrids () show IC50 values of ~15.67 µg/mL against C6 glioma cells, attributed to thioether-linked imidazole and benzothiazole moieties .

Antimicrobial Activity

- Nitro-substituted azolylaminoacetamidopyrimidines () exhibit potent activity: 9c: MIC = 6.25 µg/mL against B. subtilis (vs. Chloramphenicol: 12.5 µg/mL). 10c: 72% inhibition of A. niger (vs. Ketoconazole: 68%) .

Enzyme Inhibition

Physicochemical Properties

Biological Activity

N-(m-tolyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant research findings, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes an imidazole ring, piperazine moiety, and tolyl groups. The presence of these functional groups suggests a potential for diverse interactions with biological targets.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Interaction : The imidazole ring can interact with various enzymes, potentially acting as an inhibitor or modulator.

- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways.

- Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:

- MCF-7 Cell Line : Exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like Doxorubicin.

| Compound | IC50 (μM) |

|---|---|

| N-(m-tolyl)-2-(...) | 5 |

| Doxorubicin | 0.64 |

| Cisplatin | 14 |

These results suggest that N-(m-tolyl)-2-(...) may be a promising candidate for further development as an anticancer drug.

Antimicrobial Activity

In addition to anticancer properties, the compound has been assessed for antimicrobial activity. Preliminary results indicate moderate effectiveness against several bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate |

| Bacillus subtilis | Strong |

| Other strains | Weak to moderate |

Research Case Studies

- Study on Cytotoxicity : A study conducted by researchers synthesized various derivatives of imidazole-piperazine compounds and evaluated their activity against human cancer cell lines. The findings indicated that modifications in the structure significantly influenced the cytotoxic potential, underscoring the importance of structural diversity in drug design .

- Mechanistic Studies : Another study focused on the interaction of similar compounds with estrogen receptors, demonstrating that specific structural features enhance binding affinity and biological activity . This suggests that N-(m-tolyl)-2-(...) could similarly engage with hormone receptors.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(m-tolyl)-2-(...) compared to similar compounds, a table summarizing key characteristics is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-methoxyphenyl)-2-((1-(m-tolyl)-... | Methoxy group, piperazine | Moderate cytotoxicity |

| N-(4-ethoxyphenyl)-2-((1-(p-tolyl)-... | Ethoxy group, thio linkage | Antimicrobial properties |

| N-(m-tolyl)-2-(4-(1-(p-tolyl)-... | Unique imidazole-piperazine structure | High cytotoxicity |

Q & A

Q. What are the standard synthetic routes for N-(m-tolyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the preparation of the imidazole core followed by functionalization of the piperazine and acetamide moieties. Key steps include:

- Imidazole formation : Condensation of substituted benzaldehyde derivatives with amines under controlled temperature (e.g., 60–80°C) in solvents like ethanol or DMF .

- Piperazine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine group .

- Acetamide linkage : Thioether or carboxamide bond formation using reagents like chloroacetyl chloride or coupling agents (e.g., EDC/HOBt) .

Characterization : Intermediates are monitored via TLC for reaction progress. Final compounds are validated using -NMR (to confirm proton environments), -NMR (for carbon骨架), and HRMS (for molecular weight verification) .

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

- Spectroscopic validation : -NMR is critical for identifying aromatic protons (δ 6.8–8.2 ppm) and piperazine/acetamide NH signals (δ 2.5–3.5 ppm). Discrepancies in integration ratios may indicate impurities .

- Chromatographic purity : HPLC with UV detection (λ = 254 nm) ensures >95% purity. Gradient elution (e.g., acetonitrile/water) resolves structurally similar byproducts .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .

- Cellular viability : MTT or resazurin assays in cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 µM .

Advanced Research Questions

Q. How can conflicting data on biological activity between similar analogs be resolved?

- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., p-tolyl vs. 3-chlorophenyl) and correlate with activity trends. For example, electron-withdrawing groups on the aryl ring may enhance binding to hydrophobic enzyme pockets .

- Orthogonal assays : Combine enzymatic assays with cellular thermal shift assays (CETSA) to validate target engagement .

Q. What strategies optimize reaction yields for large-scale synthesis while maintaining purity?

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for Suzuki couplings) improve coupling efficiency of aryl groups .

- Solvent optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact and ease purification .

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .

Q. How can molecular docking studies be designed to predict binding modes with potential targets?

- Target selection : Prioritize proteins with structural homology to known imidazole-binding enzymes (e.g., cytochrome P450 or histamine receptors) .

- Docking protocols : Use AutoDock Vina with flexible ligand parameters and grid boxes centered on catalytic sites. Validate with MD simulations (100 ns) to assess binding stability .

Q. What methodologies address discrepancies between computational predictions and experimental binding data?

- Free energy calculations : Apply MM-GBSA to refine docking scores and account for solvation effects .

- Mutagenesis studies : Introduce point mutations (e.g., Ala scanning) in predicted binding residues to confirm critical interactions .

Q. How can researchers investigate metabolic stability and degradation pathways?

- In vitro metabolism : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Major pathways may include oxidation of the tolyl group or piperazine N-dealkylation .

- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions to identify labile sites .

Methodological Notes

- Contradiction handling : If SAR data conflicts with docking predictions, cross-validate using surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .

- Safety protocols : Due to potential toxicity, handle intermediates (e.g., chloroacetamide derivatives) in fume hoods with PPE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.